Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl ester at position 3, an amino group at position 5, an ethyl substituent at position 4, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are pivotal in medicinal and agrochemical research due to their versatile reactivity and ability to engage in hydrogen bonding, which influences their biological activity and crystallographic behavior .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 5-amino-4-ethyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(8(12)13-3)10-11(2)7(5)9/h4,9H2,1-3H3 |
InChI Key |
MVRAJFGGRAJJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)OC)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base . This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid ester to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of toluene as a solvent. The reaction between methylene and methylhydrazine in the presence of a catalyst leads to the formation of the pyrazole ring. The crude product is then crystallized, crushed, centrifuged, washed with cold water, and dried to obtain the final product with a yield of approximately 85% .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on substituent variations and their implications for physicochemical properties, synthesis, and pharmacological activity.
Substituent Variations and Molecular Formulas
Physicochemical and Functional Differences
- Hydrogen Bonding: The amino group at position 5 facilitates hydrogen bonding, critical for interactions with biological targets like kinases or proteases . In contrast, the methylthio group in may prioritize hydrophobic interactions.
- Electronic Effects : Chloropyridazinyl substituents in introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
Pharmacological Potential
- Target Compound: The amino and ester groups suggest utility as a kinase inhibitor precursor or antibacterial agent, leveraging hydrogen bonding and moderate lipophilicity .
- Chloropyridazinyl Analogs : The chlorine atom may enhance binding to metalloenzymes or DNA, expanding therapeutic scope.
- Methylthio Derivatives : Increased metabolic stability could make this compound suitable for prolonged-action formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
